2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
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Overview
Description
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound that features a pyrrolidine ring and a tetrachloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves the reaction of 2-oxopyrrolidine derivatives with tetrachloropyridine carboxylate esters. One common method involves the use of ethyl 2-(2-oxopyrrolidin-1-yl)acetate as a starting material . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring or the tetrachloropyridine moiety.
Substitution: Halogen atoms in the tetrachloropyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine and pyridine compounds .
Scientific Research Applications
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The tetrachloropyridine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piracetam: 2-Oxo-1-pyrrolidineacetamide, known for its nootropic effects.
2-(2-oxo-pyrrolidin-1-yl)-butyramide: Another pyrrolidine derivative with potential biological activity.
Uniqueness
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is unique due to the presence of the tetrachloropyridine moiety, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives .
Properties
CAS No. |
1016480-06-0 |
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Molecular Formula |
C12H8Cl4N2O4 |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
InChI |
InChI=1S/C12H8Cl4N2O4/c13-7-8(14)10(17-11(16)9(7)15)12(21)22-4-6(20)18-3-1-2-5(18)19/h1-4H2 |
InChI Key |
GTGTVQVDPORVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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